Cas no 41494-35-3 (antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride)
41494-35-3 structure
Product Name:antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride
CAS No:41494-35-3
MF:C42H66F6N4Sb
MW:862.750674724579
CID:329557
PubChem ID:91867663
Update Time:2025-04-19
antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride Chemical and Physical Properties
Names and Identifiers
-
- antimony
- antimony,1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine,hexafluoride
- hexafluoride
- N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine
- Tris(4-(dibutylamino)phenyl)ammoniumyl hexafluoroantimonate(1-)
- EINECS 255-406-2
- 41494-35-3
- Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N-dibutyl-N',N'-bis[4-(dibutylamino)phenyl]-1,4-benzenediamine (1:1)
- Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N,N-dibutyl-N',N'-bis(4-(dibutylamino)phenyl)-1,4-benzenediamine (1:1)
- Ammoniumyl, tris(4-(dibutylamino)phenyl)-, hexafluoroantimonate(1-)
- Antimonate(1-), hexafluoro-, (OC-6-11)-, salt with N1,N1-dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)-1,4-benzenediamine (1:1)
- antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride
- antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride
-
- Inchi: 1S/C42H66N4.6FH.Sb/c1-7-13-31-43(32-14-8-2)37-19-25-40(26-20-37)46(41-27-21-38(22-28-41)44(33-15-9-3)34-16-10-4)42-29-23-39(24-30-42)45(35-17-11-5)36-18-12-6;;;;;;;/h19-30H,7-18,31-36H2,1-6H3;6*1H;/q;;;;;;;+5/p-6
- InChI Key: LLUUNEVGTGAVPU-UHFFFAOYSA-H
- SMILES: [Sb+5].[F-].[F-].[F-].[F-].[F-].[F-].N(C1C=CC(=CC=1)N(C1C=CC(=CC=1)N(CCCC)CCCC)C1C=CC(=CC=1)N(CCCC)CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 861.42300
- Monoisotopic Mass: 861.42298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 53
- Rotatable Bond Count: 24
- Complexity: 585
- Covalently-Bonded Unit Count: 8
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13Ų
Experimental Properties
- PSA: 22.08000
- LogP: 14.89740
antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
41494-35-3 (antimony; N,N-dibutyl-N,N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine; hexafluoride) Related Products
- 86-25-9(Benzenamine,N-octyl-N-phenyl-)
- 57356-18-0(4-(azepan-1-yl)aniline)
- 4096-21-3(1-Phenylpyrrolidine)
- 4430-09-5(Benzenamine,N,N-dihexyl-)
- 2632-65-7(4-(Pyrrolidin-1-yl)aniline)
- 3007-75-8(N,N-Di-n-octylaniline)
- 47862-55-5(1,4-Benzenediamine, N,N-dibutyl-N',N'-bis(4-(dibutylamino)phenyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent